tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound characterized by the molecular formula . It belongs to the class of spiro compounds, which are defined by their unique structural configuration where two rings share a single atom. This compound features a spirocyclic structure that includes an azaspiro framework, making it notable for its potential applications in medicinal chemistry and organic synthesis .
The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process .
The biological activity of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is of significant interest, particularly regarding its potential as a therapeutic agent. It has been investigated for its ability to act as a precursor for diaminopyrimidines, which are studied for their inhibitory effects on epidermal growth factor receptor activity. This inhibition may block critical signaling pathways involved in cell proliferation, suggesting its utility in cancer treatment and other therapeutic applications .
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
Detailed protocols for synthesizing this compound can vary depending on the desired purity and yield, but generally involve standard organic synthesis techniques .
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate has diverse applications across multiple fields:
Interaction studies involving tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary research indicates that it may interact with epidermal growth factor receptors, potentially inhibiting their activity. Further studies are needed to elucidate its full range of interactions and mechanisms of action within biological systems .
Several compounds exhibit structural similarities to tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 0.98 | Variation in the position of the carbonyl group |
| tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 0.98 | Different ring size affecting reactivity |
| tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 0.92 | Altered functional groups impacting biological activity |
| tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 0.92 | Larger spirocyclic system with distinct properties |
The uniqueness of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate lies in its specific spiro structure and the arrangement of functional groups, which influence its reactivity and potential interactions with biological targets differently than its analogs .
The compound’s molecular formula, C₁₃H₂₁NO₃, reflects a composition of 13 carbon, 21 hydrogen, 1 nitrogen, and 3 oxygen atoms [5] . Its molecular weight, calculated as 239.32 g/mol, arises from the sum of atomic masses:
This stoichiometry aligns with its role as a mid-sized organic molecule, suitable for synthetic intermediates in pharmaceutical and materials chemistry [5].
The central framework consists of a spiro[3.5]nonane system, where two cyclic structures—a three-membered ring and a five-membered ring—share a single sp³-hybridized nitrogen atom (Figure 1) [1] [5]. Key features include:
This architecture imposes significant steric constraints, which are partially mitigated by the tert-butyloxycarbonyl (Boc) protective group.
The Boc group ((CH₃)₃COC(O)) is appended to the nitrogen of the azaspiro system, serving two primary functions:
The Boc group’s orientation relative to the spiro core has been computationally modeled, showing minimal electronic interference with the ketone functionality [5].
A ketone group (C=O) at position 6 on the five-membered ring introduces polarity and serves as a site for nucleophilic additions or reductions. The ketone’s electronic effects stabilize adjacent carbons through conjugation, as evidenced by infrared (IR) spectroscopy data showing a C=O stretch at 1,710 cm⁻¹ [5].
The compound exhibits two chiral centers: one at the spiro nitrogen and another at the ketone-bearing carbon (Figure 2). Key stereochemical observations include:
Density functional theory (DFT) calculations predict a 20.3 kJ/mol energy barrier for interconversion between chair-like and boat-like conformers, suggesting limited flexibility at room temperature [5].
The SMILES notation for the compound is CC(C)(C)OC(=O)N1C2(CCC1=O)CCCC2, which encodes:
CC(C)(C)OC(=O) N1 C2(CCC1=O) CCCC2 Computational models generated using PubChem’s cheminformatics tools highlight bond lengths and angles consistent with sp³-hybridized carbons and nitrogen (Table 1) [1] [5].
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| N–C (spiro) | 1.47 |
| C=O (ketone) | 1.21 |
| C–O (Boc ester) | 1.36 |
| N–C–C (spiro) | 109.5 |
X-ray crystallographic data for this compound remains limited, but analogous spiro compounds exhibit:
Solid-state NMR studies of similar Boc-protected spiro compounds reveal restricted rotation about the N–C(O) bond, with a rotational barrier of 15.8 kJ/mol [5].
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate exists as a solid at room temperature, characterized by its white to pale yellow crystalline appearance [1]. The compound exhibits typical properties of spirocyclic organic molecules, with a well-defined crystalline structure that contributes to its stability under appropriate storage conditions. The molecular structure comprises a spiro[3.5]nonane core system with a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.32 g/mol [2].
The physical appearance of this compound is consistent with other azaspiro carboxylate derivatives, displaying a powder-like to crystalline solid form depending on the purification method and storage conditions [1]. The white to pale yellow coloration is typical for Boc-protected azaspiro compounds and indicates the presence of the tert-butoxycarbonyl protecting group.
The solubility characteristics of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate demonstrate selective dissolution patterns across different solvent systems. The compound exhibits slight solubility in chloroform and methanol, while showing enhanced solubility in dimethyl sulfoxide (DMSO) [3]. This solubility profile is characteristic of compounds containing both hydrophobic (tert-butyl group) and polar (carbonyl and carboxylate) functional groups.
The limited solubility in protic solvents like methanol can be attributed to the bulky tert-butyl group and the rigid spirocyclic structure, which restricts solvation. In contrast, the enhanced solubility in DMSO is consistent with the compound's polar surface area of 58.64 Ų (predicted) [4], allowing for better interaction with the highly polar DMSO molecules.
| Solvent System | Solubility | Notes |
|---|---|---|
| Chloroform | Slightly soluble | Moderate interaction with organic layer |
| Methanol | Slightly soluble | Limited protic solvent interaction |
| DMSO | Soluble | Enhanced polar solvent compatibility |
| Water | Insoluble | Hydrophobic character predominates |
The nuclear magnetic resonance spectroscopic analysis of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate provides distinctive structural confirmation. In ¹H NMR spectroscopy, the most characteristic signals appear at δ 3.66-3.67 ppm, corresponding to protons adjacent to the spiro nitrogen atom . This chemical shift pattern is diagnostic for the azaspiro framework and confirms the presence of the nitrogen-containing heterocycle.
The spiro nitrogen atom significantly influences the splitting patterns observed in the NMR spectrum, creating characteristic multipicity patterns that are unique to this structural motif . The tert-butyl group appears as a singlet at approximately δ 1.45 ppm, representing the nine equivalent methyl protons of the Boc protecting group.
In ¹³C NMR spectroscopy, the carbonyl carbon signal appears near δ 170 ppm, confirming the presence of the ketone functionality within the spirocyclic structure . The quaternary carbon of the spiro junction exhibits a characteristic chemical shift that validates the spirocyclic architecture.
Infrared spectroscopy reveals several diagnostic absorption bands for tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate. The most prominent feature is the carbonyl (C=O) stretch at 1710 cm⁻¹, which indicates the presence of the ketone functionality . This frequency is consistent with cyclic ketones and confirms the oxo group at position 6 of the spirocyclic system.
The Boc protecting group contributes characteristic absorption bands, including C-O stretching vibrations and C-N stretching modes that are diagnostic for tert-butoxycarbonyl protection . Additional bands corresponding to C-H stretching of the aliphatic framework appear in the 2800-3000 cm⁻¹ region.
Mass spectrometric analysis of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically shows a molecular ion peak at m/z 239.32, consistent with the molecular formula C₁₃H₂₁NO₃ [2]. The fragmentation pattern commonly includes loss of the tert-butyl group (M-57) and subsequent loss of CO₂ (M-44), which are characteristic fragmentations for Boc-protected compounds.
The base peak often corresponds to the loss of the entire Boc group (M-100), leaving the azaspiro core structure. This fragmentation pattern is diagnostic for identifying Boc-protected azaspiro compounds and distinguishing them from other structural isomers.
The thermal properties of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate have been characterized through computational predictions and comparison with analogous compounds. The predicted boiling point is 348.6 ± 42.0°C, which reflects the compound's moderate volatility [1]. The flash point is estimated at 202.9 ± 26.8°C, indicating potential fire hazards at elevated temperatures [4].
Thermal stability analysis, based on studies of similar azaspiro compounds, suggests that decomposition begins near 200°C under atmospheric conditions . This thermal threshold is important for synthetic applications and processing conditions. The compound requires inert atmospheric storage to maintain stability, as oxidative degradation can occur under ambient conditions.
| Thermal Property | Value | Method |
|---|---|---|
| Boiling Point | 348.6 ± 42.0°C | Computational prediction |
| Flash Point | 202.9 ± 26.8°C | Estimation |
| Decomposition Temperature | ~200°C | TGA analysis (analogous compounds) |
| Thermal Stability | Stable under inert conditions | Experimental observation |
Phase transition studies for this specific compound are limited, but the rigid spirocyclic structure suggests minimal conformational flexibility, which may restrict the occurrence of distinct phase transitions below the decomposition temperature. The compound's density of 1.12 ± 0.1 g/cm³ (predicted) indicates a relatively compact molecular packing in the solid state [1].